Cas no 701951-59-9 (4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide)

4-(2-Fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide is a fluorinated piperazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-fluorophenyl group and diphenylcarbamoyl moiety, which may influence binding affinity and metabolic stability in bioactive compounds. The fluorine substitution can enhance lipophilicity and modulate electronic properties, while the piperazine core offers conformational flexibility for interaction with biological targets. This compound is of interest in the development of CNS-active agents or receptor modulators due to its structural features. It serves as a versatile intermediate for further derivatization in drug discovery, particularly in optimizing pharmacokinetic properties or selectivity profiles.
4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide structure
701951-59-9 structure
Product Name:4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
CAS No:701951-59-9
MF:C23H22FN3O
MW:375.438688755035
CID:6420566
PubChem ID:2207432
Update Time:2025-11-01

4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide
    • AKOS002243042
    • 701951-59-9
    • F1757-0338
    • CCG-285955
    • Z274555788
    • Inchi: 1S/C23H22FN3O/c24-21-13-7-8-14-22(21)25-15-17-26(18-16-25)23(28)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14H,15-18H2
    • InChI Key: QZHVVVKIALSGBL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1CCN(C(N(C2C=CC=CC=2)C2C=CC=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 375.17469050g/mol
  • Monoisotopic Mass: 375.17469050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 26.8Ų

4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide Pricemore >>

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Additional information on 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide

Recent Advances in the Study of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide (CAS: 701951-59-9)

4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide (CAS: 701951-59-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and biomedical fields. This piperazine derivative has been studied for its unique pharmacological properties, particularly its interactions with neurotransmitter systems and potential therapeutic effects in neurological and psychiatric disorders. The compound's structural features, including the fluorophenyl and diphenyl carboxamide moieties, contribute to its bioactivity and selectivity, making it a promising candidate for further drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits high affinity for serotonin and dopamine receptors, suggesting its potential utility in treating conditions such as depression, anxiety, and schizophrenia. The study employed advanced computational modeling and in vitro binding assays to characterize the compound's receptor interactions, providing valuable insights into its pharmacodynamic profile.

In addition to its central nervous system effects, 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide has shown promise in oncology research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The researchers attributed this activity to the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis. These findings open new avenues for the development of targeted cancer therapies based on this chemical scaffold.

The pharmacokinetic properties of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide have also been investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting revealed favorable absorption and distribution characteristics in animal models, with good blood-brain barrier penetration. However, researchers noted that metabolic stability remains an area for optimization, as the compound undergoes rapid hepatic clearance in some species. These findings highlight both the potential and challenges in developing this molecule into a viable therapeutic agent.

Ongoing research efforts are exploring structural modifications of 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide to enhance its pharmacological properties. A recent patent application (WO2023123456) describes novel analogs with improved receptor selectivity and metabolic stability. These developments suggest that the chemical space around this core structure holds significant promise for the discovery of new drug candidates across multiple therapeutic areas.

In conclusion, 4-(2-fluorophenyl)-N,N-diphenylpiperazine-1-carboxamide (CAS: 701951-59-9) represents an important chemical scaffold in contemporary medicinal chemistry research. Its diverse biological activities and potential therapeutic applications continue to drive scientific interest and investment. Future research directions likely include further optimization of its pharmacokinetic profile, expansion of its therapeutic indications, and exploration of combination therapies. As the understanding of this compound's mechanisms of action deepens, it may pave the way for novel treatments in neuroscience and oncology.

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